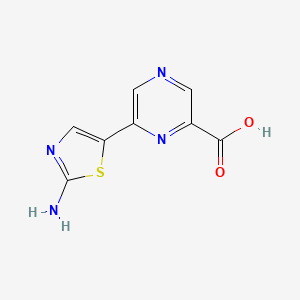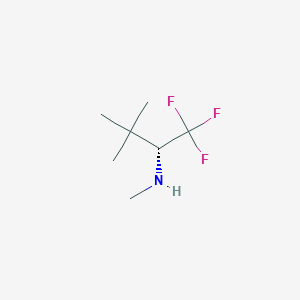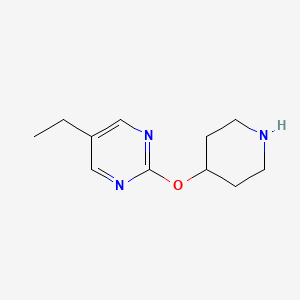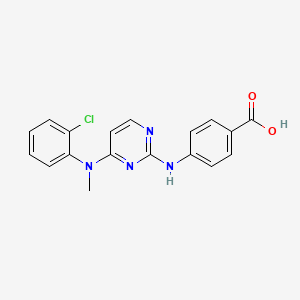
4-((4-((2-Chlorophenyl)(methyl)amino)pyrimidin-2-yl)amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-((2-Chlorophenyl)(methyl)amino)pyrimidin-2-yl)amino)benzoic acid is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzoic acid moiety linked to a pyrimidine ring, which is further substituted with a 2-chlorophenyl and a methylamino group
準備方法
The synthesis of 4-((4-((2-Chlorophenyl)(methyl)amino)pyrimidin-2-yl)amino)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors such as 2-chlorobenzonitrile with guanidine under basic conditions.
Substitution reactions: The pyrimidine ring is then subjected to substitution reactions to introduce the 2-chlorophenyl and methylamino groups. This can be done using reagents like 2-chloroaniline and methylamine.
Coupling with benzoic acid: The final step involves coupling the substituted pyrimidine with benzoic acid, which can be facilitated by using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
4-((4-((2-Chlorophenyl)(methyl)amino)pyrimidin-2-yl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.
科学的研究の応用
4-((4-((2-Chlorophenyl)(methyl)amino)pyrimidin-2-yl)amino)benzoic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors in the body.
Biological Studies: It can be employed in studies investigating the interaction of aromatic amines with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, including polymers and organic semiconductors.
作用機序
The mechanism of action of 4-((4-((2-Chlorophenyl)(methyl)amino)pyrimidin-2-yl)amino)benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The pyrimidine ring and the aromatic amine groups play crucial roles in these interactions, facilitating strong binding through hydrogen bonding and hydrophobic interactions.
類似化合物との比較
Similar compounds to 4-((4-((2-Chlorophenyl)(methyl)amino)pyrimidin-2-yl)amino)benzoic acid include:
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid: This compound has a similar structure but with a pyridine ring instead of the 2-chlorophenyl group.
2-((5-Chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl)amino)benzoic acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and interaction profiles compared to its analogs.
特性
分子式 |
C18H15ClN4O2 |
|---|---|
分子量 |
354.8 g/mol |
IUPAC名 |
4-[[4-(2-chloro-N-methylanilino)pyrimidin-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C18H15ClN4O2/c1-23(15-5-3-2-4-14(15)19)16-10-11-20-18(22-16)21-13-8-6-12(7-9-13)17(24)25/h2-11H,1H3,(H,24,25)(H,20,21,22) |
InChIキー |
YOYMBHSZARGJMA-UHFFFAOYSA-N |
正規SMILES |
CN(C1=NC(=NC=C1)NC2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


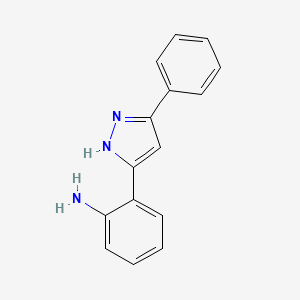



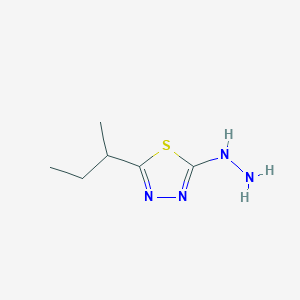

![2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13101359.png)

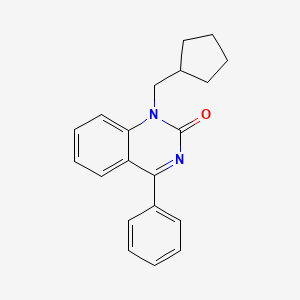
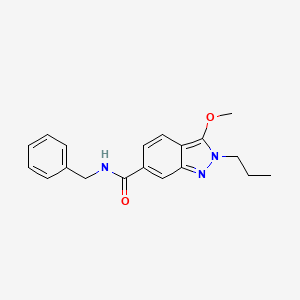
![2-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101388.png)
